Sodium 6-aminonaphthalene-1-sulphonate

Description

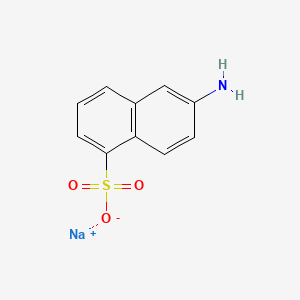

Sodium 6-aminonaphthalene-1-sulphonate (CAS registration date: 31/05/2018) is a naphthalene derivative functionalized with an amino group at the 6-position and a sulfonate group at the 1-position . Regulatory records indicate compliance with REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) as of 2018 .

Properties

CAS No. |

58306-87-9 |

|---|---|

Molecular Formula |

C10H8NNaO3S |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

sodium;6-aminonaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H9NO3S.Na/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |

InChI Key |

CFJQFOPBGQHQKD-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Sodium 6-aminonaphthalene-1-sulphonate with four related compounds, focusing on substituent patterns, applications, and safety profiles.

Sodium Naphthalene-2-Sulphonate (CAS 532-02-5)

- Applications : General industrial uses, likely as a surfactant or dispersant due to its hydrophilic sulfonate group .

- Regulatory : REACH-registered (01-2120118889-41-xxxx) and compliant with GHS 1.0 standards .

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2)

- Structure : Naphthalene with hydroxyl (-OH) at the 7-position and two sulfonate groups at 1- and 3-positions.

- Applications : Enhanced water solubility due to dual sulfonate groups, making it suitable for dye synthesis or as a stabilizer in aqueous systems .

- Safety: No explicit hazard data provided, but the hydroxyl group may increase reactivity compared to non-hydroxylated analogues .

6-Aminonaphthalene-1-Sulphonamide (CAS 1206-43-5)

- Structure: Naphthalene with an amino group at the 6-position and a sulfonamide (-SO₂NH₂) group at the 1-position.

- Applications: Potential pharmaceutical use, as sulfonamide groups are common in antimicrobial agents .

- Safety: Limited data, but sulfonamides are associated with hypersensitivity reactions in some individuals .

Sodium 6-Amino-5-[[3-[[(2-Ethylphenyl)Amino]Sulphonyl]-4-Methylphenyl]Azo]Naphthalene-2-Sulphonate (CAS 97358-57-1)

- Structure: Complex azo dye with amino, sulfonate, and sulfonyl groups.

- Applications : Likely a textile or food dye due to the azo (-N=N-) chromophore and sulfonate-based water solubility .

- Safety: Azo compounds may degrade into aromatic amines, some of which are carcinogenic, necessitating strict regulatory control .

Comparative Data Table

Key Findings and Analysis

- Substituent Impact: Sulfonate groups enhance water solubility, critical for surfactants and dyes . Amino groups increase reactivity, enabling use in intermediates or pharmaceuticals .

- Regulatory Trends: this compound and its analogues are REACH-compliant, reflecting rigorous modern safety evaluations . Azo dyes face stricter regulations (e.g., EU Directive 2002/61/EC) to limit aromatic amine exposure .

Application Diversity :

- Simpler sulfonates (e.g., Sodium naphthalene-2-sulphonate) dominate industrial roles, while complex derivatives (e.g., azo compounds) specialize in niche markets .

Preparation Methods

Direct Sulfonation of Naphthalene Precursors

The sulfonation of naphthalene derivatives is a critical first step in synthesizing sodium 6-aminonaphthalene-1-sulphonate. Sulfur trioxide (SO₃) and oleum (fuming sulfuric acid) are commonly employed to introduce sulfonic acid groups. In the context of naphthalene-2-sulphonic acid synthesis, US4874892A demonstrates that sulfonation at the 2-position occurs under acidic conditions (95% sulfuric acid at 15–25°C). However, achieving sulfonation at the 1-position requires modified conditions.

For 1-sulfonation, US4836959A highlights the use of 85–100% sulfuric acid at 50–100°C, which favors alpha (1-position) sulfonation due to the electron-withdrawing effects of the sulfonic acid group. A two-stage sulfonation process is often necessary:

-

Monosulfonation : Naphthalene reacts with sulfuric acid to form naphthalene-1-sulphonic acid.

-

Disulfonation : Subsequent treatment with SO₃ introduces a second sulfonic acid group, though this is avoided in the target compound.

Key parameters include:

-

Temperature : 50–120°C to balance reaction rate and isomer purity.

Amination Techniques for Naphthalene-Sulphonic Acids

Nitration-Reduction Pathways

Introducing an amino group at the 6-position typically involves nitration followed by reduction. However, the sulfonic acid group at the 1-position acts as a meta-director, complicating regioselectivity.

Nitration Conditions

Nitration of naphthalene-1-sulphonic acid requires mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize polysubstitution. The nitro group predominantly enters the 5- or 8-positions due to the sulfonic acid’s directing effects. To achieve 6-position nitration, protective group strategies are necessary:

Reduction of Nitro Groups

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts nitro to amino groups. US4874892A reports yields >80% for analogous reductions in naphthalene systems.

Integrated Synthesis Routes

Amidoalkylation-Hydrolysis-Oxidation Sequence

US4874892A outlines a pathway for 6-hydroxynaphthalene-1-carboxylic acid that can be adapted for this compound:

-

Amidoalkylation : Naphthalene-1-sulphonic acid reacts with N-hydroxymethylbenzamide in sulfuric acid to form 1-benzamidomethylnaphthalene-6-sulphonic acid.

-

Hydrolysis : Alkaline hydrolysis (25% NaOH, 140°C) removes the benzamide group, yielding 1-aminomethylnaphthalene-6-sulphonic acid.

-

Oxidation : Direct oxidation with sodium dichromate (240°C) converts the aminomethyl group to a carboxylic acid.

Modification for Target Compound :

-

Halting the oxidation at the aldehyde stage (1-formylnaphthalene-6-sulphonic acid) and reducing it to 1-aminonaphthalene-6-sulphonic acid could achieve the desired structure.

Comparative Analysis of Methods

Industrial-Scale Optimization

Solvent and Catalyst Selection

Waste Management

Chromium byproducts from oxidation steps require treatment with reducing agents (e.g., NaHSO₃) to precipitate Cr(OH)₃ for safe disposal.

Emerging Methodologies

Q & A

Q. What are the recommended methods for synthesizing Sodium 6-aminonaphthalene-1-sulphonate, and how can purity be optimized during synthesis?

- Answer : The compound is typically synthesized via sulfonation and amination of naphthalene derivatives. Key steps include controlled sulfonation at the 1-position using concentrated sulfuric acid, followed by nitration and reduction to introduce the amino group. To optimize purity, employ techniques like recrystallization (using ethanol/water mixtures) and monitor reaction intermediates via thin-layer chromatography (TLC) . Post-synthesis purity can be validated using HPLC with UV detection at 254 nm, ensuring ≥98% purity for experimental reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : UV-Vis spectroscopy (200–400 nm range) identifies π→π* transitions in the aromatic and sulfonate groups, while FT-IR confirms functional groups (e.g., S=O stretching at ~1180 cm⁻¹ and N–H bending at ~1600 cm⁻¹). NMR (¹H and ¹³C) resolves structural details, such as proton environments near the sulfonate and amino groups. For advanced characterization, high-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .

Q. How does the solubility profile of this compound influence its application in aqueous-phase reactions?

- Answer : The sulfonate group confers high water solubility (>50 g/L at 25°C), making it suitable for aqueous-phase reactions like dye-sensitized studies or biological staining. However, solubility decreases in acidic conditions (pH <4) due to protonation of the sulfonate group. Pre-solubilization in alkaline buffers (pH 8–9) is recommended for consistent reactivity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported stability data for this compound under UV exposure?

- Answer : Discrepancies in photostability studies often arise from variations in light intensity, solvent composition, or oxygen presence. To standardize protocols:

- Use a calibrated UV chamber (λ = 365 nm, intensity 1.5 mW/cm²).

- Conduct experiments under inert (N₂) and aerobic conditions to isolate degradation pathways.

- Analyze degradation products via LC-MS to identify mechanisms (e.g., sulfonate cleavage or amine oxidation). Cross-reference findings with computational models (DFT) to predict reactive sites .

Q. How can researchers design experiments to probe the compound’s interaction with metal ions in environmental or catalytic systems?

- Answer : The amino and sulfonate groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺). Experimental approaches include:

- Titration calorimetry : Quantify binding constants (Kb) and stoichiometry.

- X-ray crystallography : Resolve coordination geometries in metal-complexed crystals.

- Electrochemical analysis : Measure redox shifts in cyclic voltammetry (e.g., Cu²⁺/Cu⁺ couples) to assess catalytic activity in oxidation reactions .

Q. What methodologies address discrepancies in toxicity assessments of this compound across in vitro and in vivo models?

- Answer : In vitro assays (e.g., MTT on HEK293 cells) may underestimate toxicity due to metabolite exclusion. Combine with in vivo zebrafish embryo assays (OECD TG 236) to evaluate developmental effects. Use metabolomics (GC-MS) to identify species-specific detoxification pathways, such as sulfonate conjugation in mammals versus oxidative pathways in fish .

Data Analysis and Interpretation

Q. How should researchers handle conflicting spectral data (e.g., NMR peak splitting) attributed to tautomerism in this compound?

- Answer : Tautomerism between amino-sulfonate and zwitterionic forms can cause variable NMR splitting. Mitigate this by:

- Conducting experiments at controlled temperatures (e.g., 25°C vs. 40°C) to stabilize dominant forms.

- Using deuterated solvents (D₂O) to enhance signal resolution.

- Comparing experimental data with simulated spectra (e.g., ACD/Labs NMR Predictor) to assign peaks confidently .

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?

- Answer : For non-linear dose-response relationships (common in biological assays), use four-parameter logistic (4PL) regression to calculate EC₅₀ values. Validate model fit with Akaike Information Criterion (AIC). For high-throughput data, apply false discovery rate (FDR) corrections to minimize Type I errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.